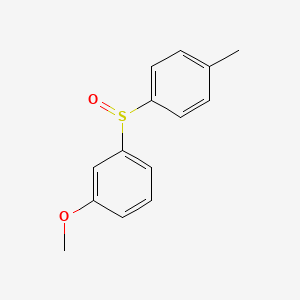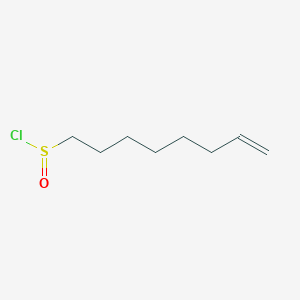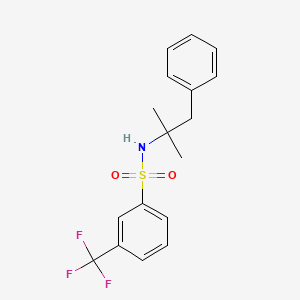
1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene is an organic compound with the molecular formula C15H16O2S It is a derivative of benzene, featuring a methoxy group and a sulfinyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene can be synthesized through several methods. One common approach involves the sulfoxidation of 1-methoxy-3-(4-methylbenzene) using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up. The use of catalysts and automated systems can enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products:
Oxidation: 1-Methoxy-3-(4-methylbenzene-1-sulfonyl)benzene.
Reduction: 1-Methoxy-3-(4-methylbenzene-1-sulfanyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene involves its interaction with molecular targets through its functional groups. The sulfinyl group can form hydrogen bonds and engage in dipole-dipole interactions, while the methoxy group can participate in electron-donating interactions. These properties enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-(methylsulfinyl)benzene: Similar structure but with the sulfinyl group in a different position.
1-Methoxy-3-methylbenzene: Lacks the sulfinyl group, resulting in different chemical properties.
1-Methoxy-3-(4-methylbenzene-1-sulfonyl)benzene: An oxidized form of the compound with a sulfonyl group instead of a sulfinyl group.
Uniqueness: 1-Methoxy-3-(4-methylbenzene-1-sulfinyl)benzene is unique due to the presence of both methoxy and sulfinyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and form stable complexes with biological molecules makes it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
921765-47-1 |
|---|---|
Molekularformel |
C14H14O2S |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
1-methoxy-3-(4-methylphenyl)sulfinylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-11-6-8-13(9-7-11)17(15)14-5-3-4-12(10-14)16-2/h3-10H,1-2H3 |
InChI-Schlüssel |
CYFQQHBUOFDZQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)


![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)

![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)



![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)

